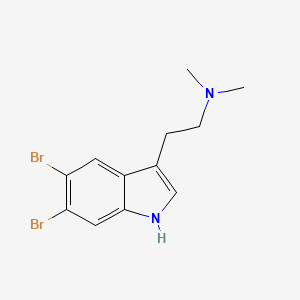

5,6-Dibromo-N,N-dimethyltryptamine

Description

Contextualization within the Broad Class of Indole (B1671886) Alkaloids

Indole alkaloids are a large and diverse group of naturally occurring compounds characterized by the presence of an indole nucleus. This structural motif is derived from the amino acid tryptophan. nih.gov Tryptamine (B22526), a biogenic amine, serves as the fundamental backbone for the tryptamine subclass of indole alkaloids, which includes a wide array of biologically active compounds such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov The diversity of tryptamine derivatives arises from various substitutions on the indole ring and the ethylamine (B1201723) side chain. nih.gov Halogenated tryptamines are a fascinating subgroup of these alkaloids where one or more hydrogen atoms on the indole ring are replaced by a halogen, such as bromine, chlorine, or fluorine. nih.govresearchgate.net This halogenation, particularly with bromine, is a common feature of metabolites found in marine organisms. nih.gov

Historical Discovery and Initial Isolation of 5,6-Dibromo-N,N-dimethyltryptamine from Marine Organisms

This compound (5,6-dibromo-DMT) is a naturally occurring brominated tryptamine first identified in marine sponges. wikipedia.orgvice.com It has been isolated from several species, including Smenospongia aurea and Smenospongia echina. wikipedia.orgvice.comwikipedia.org The compound was also found in Verongula rigida, where it constituted 0.35% of the dry weight, alongside its monobrominated counterpart, 5-bromo-DMT. wikipedia.orgncats.io The discovery of these compounds highlighted the unique biochemical pathways present in marine ecosystems, which are rich in halogens like bromine. vice.com Some researchers suggest that the presence of these alkaloids in sponges may be due to a symbiotic relationship with microorganisms, such as bacteria. vice.com

Overview of Research Significance for Brominated Tryptamine Derivatives

The presence of bromine atoms significantly alters the chemical and physical properties of the tryptamine scaffold, leading to compounds with distinct biological activities. Brominated tryptamines have garnered research interest due to their potential pharmacological effects. ontosight.aidmt-nexus.me Studies have shown that these compounds can interact with various receptor systems in the body, particularly serotonin receptors. dmt-nexus.me The investigation of brominated tryptamines contributes to a deeper understanding of structure-activity relationships within the tryptamine class and provides novel chemical leads for the development of new therapeutic agents. researchgate.net Research into compounds like 5,6-dibromo-DMT is driven by the potential to uncover new mechanisms of action and therapeutic applications for a range of conditions. ontosight.airesearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

72853-80-6 |

|---|---|

Molecular Formula |

C12H14Br2N2 |

Molecular Weight |

346.06 g/mol |

IUPAC Name |

2-(5,6-dibromo-1H-indol-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C12H14Br2N2/c1-16(2)4-3-8-7-15-12-6-11(14)10(13)5-9(8)12/h5-7,15H,3-4H2,1-2H3 |

InChI Key |

FQUXASLSQLXGHJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=CNC2=CC(=C(C=C21)Br)Br |

Canonical SMILES |

CN(C)CCC1=CNC2=CC(=C(C=C21)Br)Br |

Synonyms |

5,6-dibromo-N,N-dimethyltryptamine |

Origin of Product |

United States |

Isolation Methodologies and Natural Occurrence of 5,6 Dibromo N,n Dimethyltryptamine

Extraction and Purification Techniques from Marine Sponge Species (e.g., Verongula rigida, Smenospongia aurea, Hyrtios sp., Narrabeena nigra)

The isolation of 5,6-Dibromo-N,N-dimethyltryptamine from marine sponges begins with the collection and processing of the sponge material. A common initial step involves freezing and lyophilizing (freeze-drying) the collected specimens. osti.gov This process removes water and prepares the tissue for efficient extraction of its chemical constituents.

The dried sponge material is then subjected to extraction using organic solvents. Methanol (B129727) and ethanol (B145695) are frequently employed for this purpose. osti.govnih.gov For instance, the ethanol extract of Smenospongia aurea has been used to isolate this compound. nih.gov The general procedure involves soaking the lyophilized sponge material in the solvent, often multiple times, to create a crude extract containing the secondary metabolites. osti.gov

Following extraction, a solvent partitioning step is typically used for initial purification. The crude extract is dissolved and separated between an aqueous layer (like water) and an immiscible organic solvent, such as dichloromethane (B109758) (CH2Cl2). osti.gov The brominated tryptamines, being more soluble in the organic phase, are thus separated from more water-soluble components. The organic solvent fraction is then collected, dried, and concentrated to yield a residue enriched with the target compounds. osti.gov

Further purification is often achieved through crystallization. In the case of isolating this compound from Smenospongia aurea, crystallization from methanol was a key step in obtaining the pure compound. nih.gov This compound has been found to constitute a significant portion of the dry weight of certain sponges, such as Verongula rigida, where it was measured at 0.35%. wikipedia.org

Table 1: Marine Sponge Species Containing this compound

| Species | Family | Order | Location Found | Known Metabolites |

|---|---|---|---|---|

| Verongula rigida | Aplysinidae | Verongida | Florida | This compound, 5-bromo-N,N-dimethyltryptamine wikipedia.orgresearchgate.net |

| Smenospongia aurea | Thorectidae | Dictyoceratida | Florida, Caribbean | This compound, 5-bromo-N,N-dimethyltryptamine researchgate.netvice.comwikipedia.org |

| Narrabeena nigra | Irciniidae | Dictyoceratida | Futuna Islands (Southwestern Pacific) | This compound (major metabolite), other bromotryptamines nih.gov |

| Hyrtios sp. | Thorectidae | Dictyoceratida | South Pacific | Bioactive indole (B1671886) derivatives wikipedia.org |

Chromatographic Separation Strategies for Natural Product Isolation

Chromatography is an essential tool for separating individual compounds from the complex mixtures obtained after initial extraction and partitioning. Several chromatographic techniques are employed to isolate pure this compound.

One of the most common methods is silica (B1680970) gel column chromatography (SiO2 CC) . nih.gov This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are passed through the column, eluting the separated compounds.

For the isolation of metabolites from Narrabeena nigra, vacuum liquid chromatography (VLC) was utilized. researchgate.net This is a variation of column chromatography performed under vacuum, which can improve the speed and resolution of the separation. A gradient of solvents with decreasing polarity (from water to methanol) was used to separate the fractions. researchgate.net

In some cases, preparative gas chromatography (prep-GC) has been used as a final purification step for compounds isolated from Smenospongia aurea. nih.gov While preparative high-performance liquid chromatography (HPLC) with a C18 column is a common strategy for purifying similar compounds like 5-bromo-DMT, its specific application for 5,6-dibromo-DMT from these sources is also a relevant technique. Additionally, advanced methods like micellar electrokinetic capillary chromatography (MEKC) have been optimized for the separation of N,N-dimethyltryptamine and its related compounds, demonstrating the range of analytical techniques available for this class of molecules. nih.gov

Biogeographical Distribution and Putative Biosynthetic Origins in Marine Environments

This compound has been isolated from sponges collected in diverse geographical locations. For example, Verongula rigida and Smenospongia aurea containing the compound have been sourced from the waters of Florida. researchgate.net The genus Smenospongia is also found in other areas, including the Caribbean and the Red Sea. nih.gov More distantly, the sponge Narrabeena nigra, a significant source of this metabolite, was collected from the Futuna Islands in the tropical Southwestern Pacific Ocean. nih.govresearchgate.net

An intriguing aspect of the natural occurrence of this compound is its presence in sponges that are not closely related taxonomically. Verongula rigida belongs to the order Verongida, while Smenospongia aurea and Narrabeena nigra are classified under the order Dictyoceratida. researchgate.netnih.gov The discovery of identical, complex secondary metabolites in such distinct sponge lineages provides strong evidence that the sponges themselves may not be the original producers of these compounds. researchgate.net

This has led to the widely held hypothesis that symbiotic microorganisms living within the sponge tissues are responsible for the biosynthesis of this compound. researchgate.netvice.com The sponge is considered a "holobiont," an assemblage of the host and its associated microbial community. It is suggested that an elusive symbiont, possibly of bacterial origin, is the true source of these brominated tryptamines. vice.com This theory is further supported by the discovery of biosynthetic gene clusters for other polybrominated compounds within cyanobacterial endosymbionts of marine sponges, indicating that microbes are indeed capable of producing such halogenated molecules in the marine environment. osti.govresearchgate.net

Synthetic Pathways and Chemical Transformations of 5,6 Dibromo N,n Dimethyltryptamine

Total Synthesis Approaches to 5,6-Dibromo-N,N-dimethyltryptamine

The total synthesis of this compound (5,6-dibromo-DMT) can be achieved through various strategies that construct the dibrominated indole (B1671886) core and subsequently append the N,N-dimethylaminoethyl side chain.

Precursor Synthesis and Indole Ring Functionalization

The construction of the core 5,6-dibromoindole skeleton is a critical first step. Classic indole syntheses can be adapted for this purpose, starting from appropriately substituted benzene (B151609) derivatives.

One viable precursor is 3,4-dibromoaniline . This starting material can be converted into the corresponding hydrazine (B178648) derivative to undergo a Fischer indole synthesis . The Fischer synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, which, after a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization, yields the indole ring. wikipedia.orgnih.gov By using 3,4-dibromophenylhydrazine and a suitable carbonyl compound that can be converted to the ethylamine (B1201723) side chain, the 5,6-dibromoindole nucleus can be formed. wikipedia.org

Another powerful method is the Reissert indole synthesis , which starts with an o-nitrotoluene derivative. orgsyn.orgresearchgate.net In this case, 1,2-dibromo-4-methyl-5-nitrobenzene (B3032060) could serve as a precursor. The Reissert synthesis involves the condensation of the o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization using agents like zinc in acetic acid to form the indole-2-carboxylic acid, which can then be decarboxylated. orgsyn.org

A more direct approach to a functionalized precursor involves the regioselective bromination of an existing indole. Research has shown that methyl indole-3-carboxylate (B1236618) can be treated with bromine in acetic acid to yield methyl 5,6-dibromoindole-3-carboxylate with high selectivity and in good yields (56-84%). nih.gov This dibrominated indole can then be elaborated to the final tryptamine (B22526).

Strategies for Dibromination and N,N-dimethylation

The introduction of the two bromine atoms and the two methyl groups on the nitrogen atom are key transformations in the synthesis of 5,6-dibromo-DMT.

Dibromination: As mentioned, a highly effective strategy is the direct, regioselective dibromination of an indole derivative that has an electron-withdrawing group at the C3 position, such as methyl indole-3-carboxylate. nih.gov This approach prevents polymerization and directs the electrophilic bromination to the 5 and 6 positions of the benzene ring portion of the indole. Direct bromination of unsubstituted indole or N,N-dimethyltryptamine (DMT) itself often leads to a mixture of products, including mono- and poly-brominated species at various positions, making it a less controlled method. researchgate.net The presence of substituents and the choice of solvent significantly influence the outcome of direct indole bromination. researchgate.net

N,N-dimethylation and Side-Chain Installation: There are several established methods for introducing the N,N-dimethylaminoethyl side chain at the C3 position of the indole ring.

The Speeter-Anthony Tryptamine Synthesis: A classic and versatile method starts with an indole, converts it to the 3-indoleglyoxylyl chloride, reacts this with dimethylamine (B145610) to form the amide, and finally reduces the amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the tryptamine. This sequence can be applied to a pre-formed 5,6-dibromoindole.

The Gramine Synthesis: The Mannich reaction of 5,6-dibromoindole with formaldehyde (B43269) and dimethylamine yields 5,6-dibromo-gramine. mdma.chgoogle.com Gramine is a versatile intermediate that can be converted to the tryptamine side chain. For example, reaction with cyanide followed by reduction of the resulting nitrile affords the desired tryptamine.

Direct Alkylation: A direct approach involves the alkylation of the 5,6-dibromoindole Grignard reagent (indolylmagnesium halide) with (2-dimethylamino)ethyl chloride. nih.gov This method installs the complete side chain in a single step, although reaction conditions can be critical to favor C3-alkylation over N-alkylation. nih.gov The required alkylating agent, (2-dimethylamino)ethyl chloride, is typically prepared from dimethylaminoethanol (B1669961) and thionyl chloride. orgsyn.orgwikipedia.org

Table 1: Key Synthetic Reactions for this compound

| Reaction Type | Starting Material Example | Reagents Example | Product Type | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | 3,4-Dibromophenylhydrazine | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine, Acid | 5,6-Dibromoindole Core | wikipedia.org |

| Regioselective Dibromination | Methyl indole-3-carboxylate | Br₂, Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | nih.gov |

| Side-Chain Alkylation | 5,6-Dibromoindole | 1. EtMgI; 2. ClCH₂CH₂N(CH₃)₂ | This compound | nih.gov |

| Gramine Synthesis (Mannich) | 5,6-Dibromoindole | CH₂O, HN(CH₃)₂ | 5,6-Dibromo-gramine | mdma.chgoogle.com |

Methodological Advancements in Tryptamine Synthesis

Modern synthetic organic chemistry has introduced techniques that can significantly improve the efficiency and scalability of tryptamine synthesis.

Flow Chemistry: Continuous flow synthesis has been successfully applied to the production of DMT analogues, including 5-bromo-DMT, via the Fischer indole reaction. nih.govreddit.com This methodology offers advantages such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and potential for automated, large-scale production. nih.govreddit.com Optimization of a flow synthesis for 5-bromo-DMT was achieved at 160 °C with a 10-minute residence time, resulting in complete conversion to the desired product. nih.gov This approach could readily be adapted for the synthesis of 5,6-dibromo-DMT from the corresponding 3,4-dibromophenylhydrazine.

Semi-synthetic Derivatization from Related Indole Alkaloids

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, presents an alternative route to 5,6-dibromo-DMT. Marine sponges that produce 5,6-dibromo-DMT also often contain 5-bromo-DMT, sometimes in higher concentrations. benchchem.com This makes 5-bromo-DMT a logical starting material for a semi-synthetic approach.

A plausible, though not explicitly documented, semi-synthetic route would involve the selective electrophilic bromination of 5-bromo-DMT at the C6 position. The existing bromine atom at C5 is an ortho-, para-director but is also deactivating. However, the pyrrole (B145914) moiety of the indole system is strongly activating, and electrophilic substitution is expected to occur on the benzene ring. Careful selection of the brominating agent (e.g., N-bromosuccinimide) and reaction conditions would be crucial to achieve selective bromination at C6 without affecting other positions.

Furthermore, a direct chemical relationship has been established through the reverse reaction: the hydrogenation of 5,6-dibromo-DMT over a catalyst has been shown to cleave the carbon-bromine bonds, yielding the parent compound, DMT. medchemexpress.com

Chemical Reactivity and Transformation Studies (e.g., Oxidation to N-oxide)

The chemical reactivity of 5,6-dibromo-DMT is characterized by the transformations of its tertiary amine side chain and the brominated indole ring.

A common reaction for tryptamine derivatives is the oxidation of the tertiary dimethylamino group. Studies on the related compound 5-bromo-DMT and on 5,6-dibromo-DMT itself have identified the corresponding N-oxide as a primary oxidation product. researchgate.net This transformation can occur through exposure to atmospheric oxygen or via metabolic processes and involves the oxidation of the dimethylamino group without altering the core indole structure. researchgate.net To enhance stability and prevent this degradation, tryptamines are often converted into their salts, such as the fumarate (B1241708) salt. reddit.com

The carbon-bromine bonds on the indole ring are also reactive sites. As previously noted, these bonds can be cleaved through catalytic hydrogenation, a debromination reaction that replaces the bromine atoms with hydrogen atoms to produce DMT. medchemexpress.com Conversely, the brominated indole nucleus can undergo further reactions. For instance, studies on other polybrominated indoles have shown that treatment with excess bromine can lead to oxidation of the pyrrole ring, forming 3,3-dibrominated oxindoles.

Advanced Structural Elucidation and Conformational Analysis of 5,6 Dibromo N,n Dimethyltryptamine

Application of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 5,6-Dibromo-N,N-dimethyltryptamine, HRMS analysis confirms the molecular formula C₁₂H₁₄Br₂N₂. nih.gov The calculated molecular weight based on this formula is 346.06 g/mol . nih.gov

Analysis of related brominated tryptamines using HRMS with tandem mass spectrometry (HRMS/MS) reveals characteristic fragmentation patterns. For instance, the N-oxide analogue of this compound shows a distinct fragmentation pattern involving the loss of the N,N-dimethylamine-N-oxide group. mdpi.com Similarly, the fragmentation of N,N-dimethyltryptamine (DMT) itself often involves the loss of dimethylamine (B145610) (C₂H₇N) or dimethylethylamine (C₄H₁₁N), providing a blueprint for interpreting the spectra of its halogenated derivatives. researchgate.net The presence of two bromine atoms in this compound creates a characteristic isotopic pattern in the mass spectrum, which serves as a definitive indicator of its dibrominated nature. mdpi.com

Table 1: HRMS Fragmentation Data for Tryptamine (B22526) Analogues

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| This compound-N-oxide | 360.9557 [M+H]⁺ | 301.9008 | Loss of N,N-dimethylamine-N-oxide |

| N,N-dimethyltryptamine (DMT) Metabolite (DMFK) | 221 | 193 | Loss of CO |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the specific placement of atoms and functional groups in this compound can be determined.

Studies on bromotryptamine derivatives isolated from marine sponges have provided detailed NMR data for this compound. mdpi.com The ¹H NMR spectrum shows distinct signals for the aromatic protons on the indole (B1671886) ring, as well as the protons of the ethylamine (B1201723) side chain and the N-methyl groups. The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom in the molecule.

Table 2: NMR Spectroscopic Data for this compound in CD₃OD

| Position | ¹H NMR (δ, ppm, mult.) | ¹³C NMR (δ, ppm, type) |

|---|---|---|

| 2 | 7.18, s | 125.1, CH |

| 4 | 7.82, s | 124.7, CH |

| 7 | 7.42, s | 115.0, CH |

| 8 | - | 114.6, C |

| 9 | - | 114.5, C |

| 10 | 3.23, t | 23.0, CH₂ |

| 11 | 2.87, t | 59.9, CH₂ |

| 12 (N-CH₃)₂ | 2.49, s | 43.6, CH₃ |

| 3a | - | 130.3, C |

| 7a | - | 138.8, C |

| 3 | - | 110.1, C |

Data sourced from a study on bromotryptamine derivatives from the sponge Narrabeena nigra. mdpi.com

Spectroscopic Comparison with Known Analogues and Derivatives

The spectroscopic data of this compound can be better understood by comparing it to its analogues.

Comparison with 5-Bromo-N,N-dimethyltryptamine: The addition of a second bromine atom at the C-6 position significantly alters the aromatic region of the ¹H NMR spectrum. While 5-Bromo-DMT would show more complex splitting patterns (doublets and doublets of doublets) due to proton-proton coupling, the symmetry in 5,6-Dibromo-DMT results in singlets for the remaining aromatic protons at C-4 and C-7, simplifying the spectrum. mdpi.com

Comparison with its N-oxide: The NMR spectra of this compound-N-oxide show that the signals corresponding to the ethylamine side chain (H₂-10 and H₂-11) and the N-methyl groups are strongly deshielded (shifted to a higher ppm value) compared to the parent compound. mdpi.com This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide functional group.

Comparison with N,N-dimethyltryptamine (DMT): The presence of two electron-withdrawing bromine atoms on the indole ring of 5,6-Dibromo-DMT causes a general downfield shift of the aromatic proton signals compared to unsubstituted DMT. researchgate.net

This comparative analysis is crucial for confirming the identity of new derivatives and understanding the electronic effects of different substituents on the tryptamine scaffold.

Computational Chemistry Approaches for Understanding Molecular Geometry and Electronic Structure

While specific computational studies on this compound are not widely published, the methodologies for such analyses are well-established through research on its parent compound, N,N-dimethyltryptamine (DMT). open-foundation.org

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the theoretical modeling of molecular properties. These approaches can predict the most stable three-dimensional conformation (molecular geometry), including bond lengths and angles. For the DMT molecule, calculations have been used to determine the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). open-foundation.org A low HOMO-LUMO energy gap is often indicative of high biological activity, as it suggests the molecule can readily participate in charge-transfer interactions. open-foundation.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 5,6-Br-DMT |

| N,N-dimethyltryptamine | DMT |

| 5-Bromo-N,N-dimethyltryptamine | 5-Bromo-DMT |

| This compound-N-oxide | - |

Metabolism and Pharmacokinetics in Pre Clinical Research

Identification of Metabolic Pathways in Research Animals (e.g., N-demethylation, hydroxylation)

In vivo studies in research animals are essential to identify the primary metabolic pathways of a novel compound. For tryptamines, these studies typically involve administration to species such as rats or mice, followed by the collection and analysis of urine, feces, and blood plasma to identify metabolites.

Based on extensive research on DMT and its analogues, the metabolism of 5,6-Dibromo-N,N-dimethyltryptamine in research animals is anticipated to proceed through several key pathways:

N-demethylation: The removal of one or both methyl groups from the terminal nitrogen of the ethylamine (B1201723) side chain is a common metabolic route for N,N-disubstituted tryptamines. This process would yield 5,6-Dibromo-N-methyltryptamine (5,6-bromo-NMT) and subsequently 5,6-Dibromotryptamine (5,6-bromo-T).

Oxidative deamination: This is a major pathway for the parent compound, DMT, primarily mediated by monoamine oxidase (MAO), particularly MAO-A. frontiersin.orgnih.gov This enzymatic reaction would convert the ethylamine side chain into an aldehyde, which is then further oxidized to the corresponding carboxylic acid, 5,6-dibromo-indole-3-acetic acid (5,6-bromo-IAA). frontiersin.org

N-oxidation: The nitrogen atom of the dimethylamino group can be oxidized to form this compound-N-oxide (5,6-bromo-DMT-NO). For DMT, the N-oxide is a significant metabolite. frontiersin.orgnih.gov

Hydroxylation: While the 5 and 6 positions of the indole (B1671886) ring are already substituted with bromine, hydroxylation could potentially occur at other available positions, such as the 4- or 7-position, although this is generally a minor pathway for DMT itself. nih.gov The presence of the bulky bromine atoms might sterically hinder such reactions.

Studies on analogous compounds like 5-methoxy-N,N-dimethyltryptamine in rats have confirmed that metabolism involves oxidative deamination, N-demethylation, O-demethylation, and N-oxidation. nih.gov It is plausible that 5,6-bromo-DMT follows a similar metabolic pattern, with the relative contribution of each pathway being a subject for empirical investigation.

Characterization of Metabolite Structures

The definitive identification of metabolites requires sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation of metabolites from the parent drug and their precise structural elucidation based on mass-to-charge ratio, fragmentation patterns, and atomic connectivity.

While specific metabolites for this compound have not been reported in the literature, the predicted primary structures based on the metabolism of DMT are outlined below.

Table 1: Predicted Metabolites of this compound

| Predicted Metabolite Name | Abbreviation | Metabolic Pathway | Predicted Chemical Structure |

| 5,6-Dibromo-N-methyltryptamine | 5,6-bromo-NMT | N-demethylation | C₁₁H₁₂Br₂N₂ |

| 5,6-Dibromotryptamine | 5,6-bromo-T | N-demethylation | C₁₀H₁₀Br₂N₂ |

| 5,6-Dibromo-indole-3-acetic acid | 5,6-bromo-IAA | Oxidative deamination | C₁₀H₇Br₂NO₂ |

| This compound-N-oxide | 5,6-bromo-DMT-NO | N-oxidation | C₁₂H₁₄Br₂N₂O |

Note: The structures and pathways are hypothesized based on known tryptamine (B22526) metabolism. Experimental verification is required.

In studies of the parent compound DMT, indole-3-acetic acid (IAA) is the most abundant metabolite, followed by DMT-N-oxide. frontiersin.org A similar profile could be expected for the dibrominated analogue, although the electronic effects of the bromine atoms on the indole ring could influence the activity of metabolizing enzymes.

In Vitro Metabolic Stability Studies (e.g., with human liver microsomes)

In vitro metabolic stability assays are a cornerstone of early preclinical drug development, offering a high-throughput method to predict a compound's hepatic clearance. nuvisan.comresearchgate.net These assays typically utilize subcellular fractions, such as human liver microsomes (HLMs), which are rich in Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. evotec.compharmaron.com

The standard procedure involves incubating the test compound at a set concentration (e.g., 1 µM) with a suspension of HLMs and a necessary cofactor, such as NADPH, to initiate the enzymatic reactions. mercell.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is quenched. The remaining concentration of the parent compound is then quantified using LC-MS/MS. evotec.com

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. nuvisan.com

While no specific metabolic stability data for this compound has been published, studies on DMT have shown it is rapidly metabolized by CYP2D6 in human liver microsomes. nih.gov The presence of halogen atoms can significantly impact metabolic stability. Depending on their position, they can either block sites of metabolism, leading to increased stability, or alter the electronic properties of the molecule, potentially changing enzyme affinity.

Table 2: Illustrative Data from a Typical In Vitro Metabolic Stability Assay in Human Liver Microsomes

| Compound | Incubation Time (min) | % Parent Compound Remaining | Calculated t½ (min) | Calculated CLint (µL/min/mg protein) |

| 5,6-bromo-DMT (Hypothetical) | 0 | 100 | 25 | 27.7 |

| 5 | 87 | |||

| 15 | 60 | |||

| 30 | 35 | |||

| 45 | 18 | |||

| DMT (Reference) | 0 | 100 | 15 | 46.2 |

| 5 | 78 | |||

| 15 | 39 | |||

| 30 | 15 | |||

| 45 | 4 | |||

| Warfarin (Low Clearance Control) | 0 | 100 | >60 | <11.5 |

| 45 | 92 |

Note: The data presented for 5,6-bromo-DMT is hypothetical and for illustrative purposes only, demonstrating a potential outcome where bromination increases metabolic stability compared to the parent compound DMT.

Comparative Pharmacokinetic Analysis with Analogues in Animal Models

Comparative pharmacokinetic studies in animal models, such as rats, are crucial for understanding how structural modifications, like halogenation, affect the ADME properties of a drug candidate. Such studies involve administering the compound of interest (this compound) and its analogues (e.g., DMT, 5-bromo-DMT) to different groups of animals under identical conditions. nih.gov Blood samples are collected over time to determine the plasma concentration-time profile for each compound.

Key pharmacokinetic parameters that are compared include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Elimination half-life (t½): The time required for the plasma concentration to decrease by half.

The addition of two bromine atoms to the DMT scaffold would be expected to significantly increase the molecule's lipophilicity (fat solubility). This change could lead to several pharmacokinetic consequences compared to DMT:

Increased Volume of Distribution (Vd): Higher lipophilicity may lead to greater distribution into tissues, resulting in a larger Vd.

Altered Clearance (CL): The effect on clearance is harder to predict. The bromine atoms could block metabolic sites, leading to lower clearance and a longer half-life. Conversely, altered binding to metabolic enzymes or plasma proteins could also influence clearance rates.

Potential for Bioaccumulation: Increased lipophilicity can sometimes lead to accumulation in fatty tissues.

Studies in rats have shown that DMT itself is rapidly cleared from the brain and circulation. osf.io The pharmacokinetic profile of 5-methoxy-DMT in mice also shows rapid absorption and elimination, with a terminal half-life of 12-19 minutes. nih.gov A comparative study would elucidate whether the dibromo- substitution extends the half-life and systemic exposure of the tryptamine core.

Table 3: Hypothetical Comparative Pharmacokinetic Parameters in Rats Following Intravenous Administration

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Vd (L/kg) | CL (L/h/kg) | t½ (h) |

| DMT (Reference) | 250 | 125 | 10 | 8.0 | 0.8 |

| 5-bromo-DMT (Hypothetical) | 220 | 180 | 15 | 5.5 | 1.9 |

| 5,6-bromo-DMT (Hypothetical) | 200 | 250 | 20 | 4.0 | 3.5 |

Note: This table presents hypothetical data to illustrate the potential impact of bromination on the pharmacokinetic profile of DMT in an animal model. The values are not based on experimental results for the brominated compounds.

Structure Activity Relationship Sar Studies of 5,6 Dibromo N,n Dimethyltryptamine and Analogues

Impact of Dibromo Substitution on Biological Activity and Receptor Interactions

The addition of two bromine atoms at the 5 and 6 positions of the DMT indole (B1671886) ring significantly modifies its chemical properties and, consequently, its biological activity. While specific receptor binding affinity data for 5,6-dibromo-DMT are not extensively detailed in the available literature, studies on related brominated indole alkaloids suggest that halogenation can profoundly influence biological activity. scienceopen.com

Brominated tryptamines, as a class, are noted to exhibit a high affinity for human serotonin (B10506) receptors. dmt-nexus.me However, the effect of multiple halogen substitutions can be complex. For instance, in a class of marine alkaloids known as meridianins, which also feature a brominated indole nucleus, a single bromine substitution at position 5 or 6 was found to improve potency, whereas the introduction of two bromine atoms (e.g., at positions 5 and 6) slightly reduced the inhibitory potency. While not directly analogous to tryptamines, this finding suggests that the addition of a second bromine atom in 5,6-dibromo-DMT might not necessarily lead to a linear increase in receptor affinity or potency compared to a mono-brominated version.

Behavioral studies in rodents have indicated that 5,6-dibromo-DMT may possess anxiolytic and antidepressant-like properties. This distinct pharmacological profile suggests that the dibromo substitution pattern directs the compound's activity away from the classic psychedelic effects associated with the parent molecule, DMT, and towards other therapeutic potentials.

Comparative Analysis with Mono-brominated Tryptamine (B22526) Derivatives (e.g., 5-bromo-N,N-dimethyltryptamine)

A comparative analysis between 5,6-dibromo-DMT and its mono-brominated analogue, 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), reveals significant differences in their pharmacological effects, underscoring the importance of the substitution pattern on the indole ring.

5-bromo-DMT is a confirmed agonist at the serotonin 5-HT2A receptor, though with a relatively modest potency, having a half-maximal effective concentration (EC₅₀) of 3,090 nM. wikipedia.org In contrast to other halogenated tryptamines like 5-fluoro-DMT, 5-bromo-DMT failed to produce the head-twitch response (HTR) in rodents, a behavioral model often used as a proxy for potential psychedelic effects in humans. wikipedia.org Instead, animal studies have shown that 5-bromo-DMT causes a significant reduction in locomotor activity, suggesting a potential sedative action. wikipedia.org There are also reports of it producing mild psychedelic-like effects in humans at certain doses. wikipedia.org

On the other hand, as previously mentioned, 5,6-dibromo-DMT demonstrated anxiolytic and "antidepressant-like" activity in rodent models. This contrasts with the sedative profile of 5-bromo-DMT, indicating that the presence of the second bromine atom at the 6-position qualitatively alters the compound's interaction with central nervous system targets.

This divergence is further highlighted in studies of N,N-diallyltryptamine (DALT) analogues, where 5-bromo-DALT was the least potent among several derivatives in inducing the head-twitch response. wisc.edu This suggests that while 5-bromo substitution retains 5-HT2A agonism, it may not effectively engage the specific signaling pathways that lead to classic psychedelic-like behavioral responses in animal models.

| Compound | Substitution | Known Receptor Activity | Observed Effects in Rodent Models |

|---|---|---|---|

| 5-bromo-DMT | Mono-bromo at C5 | 5-HT2A Agonist (EC₅₀ = 3,090 nM) wikipedia.org | Sedative; reduced locomotor activity; failed to produce head-twitch response. wikipedia.org |

| 5,6-dibromo-DMT | Di-bromo at C5 and C6 | High affinity for serotonin receptors (inferred). dmt-nexus.me | Anxiolytic and antidepressant-like activity. |

Role of N,N-dimethyl Substitution in Pharmacological Profile

The N,N-dimethyl group on the ethylamine (B1201723) side chain is a crucial structural feature for the pharmacological activity of tryptamines. This substitution is a hallmark of the parent compound, DMT, which is a non-selective agonist at a wide array of serotonin receptors, with notable activity at the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. nih.govwikipedia.orgresearchgate.net The presence of these two methyl groups significantly influences the molecule's interaction with receptor binding pockets and its metabolic stability.

The N,N-dimethyl configuration is found in many potent, centrally active tryptamines, including the classic psychedelic psilocin (4-HO-DMT) and the potent 5-MeO-DMT. researchgate.net Structure-activity relationship studies on tryptamines have consistently shown that modifications to the N-alkyl substituents can dramatically alter the pharmacological profile. For example, increasing the size of the alkyl groups (e.g., to diethyl or dipropyl) can change the potency and selectivity for different serotonin receptor subtypes.

Insights from SAR Studies on Related Brominated Indole Alkaloids

The broader family of marine-derived brominated indole alkaloids provides valuable context for understanding the SAR of 5,6-dibromo-DMT. mdpi.comnih.gov Halogenation, particularly bromination, is a common feature in marine natural products and often enhances biological activity. scienceopen.com

SAR studies on various classes of brominated indoles have revealed several key principles:

Position is Critical : The location of the bromine atom on the indole ring significantly impacts activity. For a series of brominated isatins, anti-inflammatory activity followed the order of 5-bromo > 6-bromo > 7-bromo. This highlights that substitution at the 5-position is often favorable for biological activity.

Halogenation Enhances Affinity : In many cases, the addition of a halogen atom to an indole structure increases its binding affinity for biological targets. nih.gov This is often attributed to changes in the electronic properties and lipophilicity of the molecule.

Modulation of Activity : Bromination does not uniformly produce one type of pharmacological effect. For example, while many brominated tryptamines are serotonin receptor agonists, a study on 6-bromo-N-acyltryptamines isolated from a marine bacterium found that they acted as 5-HT2A receptor antagonists. This demonstrates that the interplay between the bromine substitution and other parts of the molecule can lead to functionally opposite effects.

These insights from related compounds suggest that the dibromination at the 5 and 6 positions of 5,6-dibromo-DMT is a sophisticated structural modification that fine-tunes its interaction with serotonin receptors, leading to a unique pharmacological profile distinct from both its non-halogenated and mono-halogenated counterparts.

| Compound Class | Substitution | Observed Biological Activity |

|---|---|---|

| Brominated Isatins | 5-Bromo, 6-Bromo | Anti-inflammatory. |

| Meridianins | 5-Bromo, 6-Bromo, 5,6-Dibromo | Kinase inhibition; mono-bromination enhanced potency, di-bromination slightly reduced it. |

| 6-bromo-N-acyltryptamines | 6-Bromo | 5-HT2A receptor antagonists. |

| Arborescidines | Brominated | Cytotoxic activity. nih.gov |

Analytical Methodologies for Research and Detection

Chromatographic Techniques (e.g., HPLC, UHPLC) for Research Sample Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental tools for the separation and analysis of tryptamines, including 5,6-Dibromo-N,N-dimethyltryptamine, from complex mixtures. japsonline.commdpi.com These methods separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

UHPLC, an evolution of HPLC, utilizes smaller particle-sized columns (typically under 2 μm) and higher pressures to achieve faster analysis times, greater resolution, and improved sensitivity. nih.gov For tryptamine (B22526) analysis, reversed-phase columns, such as C18 or HSS T3, are commonly employed. japsonline.comnih.gov The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). japsonline.comnih.govnih.gov

While specific published methods detailing the analysis of this compound are scarce, the established protocols for other tryptamines provide a strong foundation. For instance, a UHPLC-MS/MS method developed for 16 different tryptamines utilized a Waters Acquity UPLC HSS T3 column with a gradient elution of water (containing ammonium acetate and formic acid) and acetonitrile. nih.gov Similarly, another study developed a simple isocratic HPLC method capable of separating 13 synthetic tryptamines using a LiChrospher® RP-18e column and a mobile phase of triethylammonium (B8662869) acetate buffer, methanol, and acetonitrile. japsonline.com These methodologies demonstrate the capability of chromatographic systems to resolve complex mixtures of structurally similar tryptamines.

Table 1: Example Chromatographic Conditions for Tryptamine Analysis

| Parameter | HPLC Method for Synthetic Tryptamines japsonline.com | UHPLC Method for 16 Tryptamines nih.gov | UHPLC Method for DMT and Metabolites nih.gov |

|---|---|---|---|

| Technique | HPLC | UHPLC | HPLC |

| Column | LiChrospher® 100 RP-18e (250 mm x 4 mm) | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) | Pentafluorophenyl column |

| Mobile Phase | Isocratic: 0.1% TEAA (pH 2.5) : Methanol : Acetonitrile (70:10:20) | Gradient: A) 20 mmol/L ammonium acetate, 5% ACN, 0.1% formic acid in water B) Acetonitrile | Gradient: 0.1% (v/v) formic acid in a methanol-water mixture |

| Flow Rate | 1 mL/min | 0.3 mL/min | Not Specified |

| Detection | UV (280 nm) | MS/MS | MS/MS |

Mass Spectrometry Approaches (e.g., HRMS/MS) for Quantification and Metabolite Identification in Research Samples

Mass spectrometry (MS), especially when coupled with chromatographic separation (LC-MS or GC-MS), is the gold standard for the definitive identification and quantification of tryptamines. nih.gov High-Resolution Tandem Mass Spectrometry (HRMS/MS) offers exceptional sensitivity and specificity, making it possible to detect compounds at very low concentrations (picogram to nanogram per milliliter range) and to elucidate their chemical structures. nih.govnih.gov

For quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the target compound, in this case, this compound with a molecular formula of C₁₂H₁₄Br₂N₂) and one or more of its characteristic product ions, which are generated by fragmentation. nih.govnih.gov This highly specific detection method minimizes interference from other substances in the sample matrix, leading to accurate quantification. nih.gov

Metabolite identification is another critical application of HRMS/MS. The metabolism of N,N-dimethyltryptamine (DMT) is known to involve processes like N-oxidation to form DMT-N-oxide (DMT-NO) and oxidative deamination to yield indole-3-acetic acid (IAA). nih.gov It is plausible that this compound undergoes similar metabolic transformations. HRMS/MS can identify these potential metabolites by searching for predicted mass shifts from the parent drug and analyzing their fragmentation patterns, which provide structural clues. nih.govnih.gov For example, a validated LC-MS/MS method for DMT and its metabolites successfully quantified DMT, DMT-NO, and IAA in human plasma, demonstrating the power of this technique for pharmacokinetic and metabolism studies. nih.govresearchgate.net

Table 2: Mass Spectrometry Data for Tryptamine Analysis

| Compound | Molecular Formula | Monoisotopic Mass (Da) nih.gov | Ionization Mode | Key Application |

|---|---|---|---|---|

| This compound | C₁₂H₁₄Br₂N₂ | 343.95237 | Positive ESI (Predicted) | Targeted Quantification |

| N,N-dimethyltryptamine (DMT) | C₁₂H₁₆N₂ | 188.13135 | Positive ESI nih.gov | Quantification & Metabolite Studies nih.gov |

| DMT-N-oxide (DMT-NO) | C₁₂H₁₆N₂O | 204.12626 | Positive ESI nih.gov | Metabolite Quantification nih.gov |

| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 175.06333 | Positive ESI nih.gov | Metabolite Quantification nih.gov |

Development of Reference Standards for Brominated Tryptamine Research

The development and use of high-purity, certified reference standards are prerequisites for accurate and reproducible analytical research. bebpa.org A reference standard is a highly characterized material used as a benchmark for identification and quantification. caymanchem.com In the context of brominated tryptamine research, a certified reference standard of this compound is essential for validating analytical methods, calibrating instruments, and ensuring the quality and comparability of data across different studies and laboratories. bebpa.orgcaymanchem.com

Suppliers of chemical standards, such as Cayman Chemical and Cerilliant, provide analytical reference materials for a wide range of tryptamines. caymanchem.comclpmag.com These standards are often produced under stringent quality management systems, such as ISO Guide 34 and ISO/IEC 17025, to ensure their identity, purity, and concentration are accurately determined and documented in a Certificate of Analysis. clpmag.com The characterization of a reference standard involves a battery of analytical techniques, including NMR spectroscopy, mass spectrometry, and chromatography, to confirm its structure and assess its purity. researchgate.net

For quantitative analysis, a stable-isotope-labeled internal standard (e.g., a deuterated version of this compound) is often used alongside the primary reference standard. This internal standard, which is added to samples before processing, helps to correct for variations in sample extraction and instrument response, thereby improving the accuracy and precision of the measurement. nih.gov The availability of well-characterized reference standards for both the target analyte and its potential metabolites is fundamental to advancing the scientific understanding of brominated tryptamines.

Computational and Theoretical Studies of 5,6 Dibromo N,n Dimethyltryptamine

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

There is no specific data in the reviewed scientific literature detailing molecular docking or molecular dynamics simulations for 5,6-Dibromo-N,N-dimethyltryptamine.

These computational techniques are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a macromolecular target, typically a protein receptor. Molecular docking would predict the preferred orientation of the compound within the binding site of a receptor, such as various serotonin (B10506) (5-HT) subtypes, which are common targets for tryptamines. nih.govnih.gov Following docking, molecular dynamics simulations could be employed to simulate the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and key residues involved. For related compounds like DMT and 5-MeO-DMT, these studies have provided valuable atomic-level insights into their engagement with receptors like the 5-HT1A and 5-HT2A subtypes. areeo.ac.irnih.govnanobioletters.com However, equivalent studies to elucidate how the two bromine atoms at the 5 and 6 positions of the indole (B1671886) ring influence receptor binding for this specific compound are not currently available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is a lack of specific published data on quantum chemical calculations performed for this compound.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov This information is vital for predicting a molecule's chemical reactivity and its ability to participate in various types of interactions, such as hydrogen bonding and π-π stacking, which are critical for receptor binding. For the parent compound DMT, quantum mechanics/molecular mechanics (QM/MM) studies have been used to explore its metabolism by enzymes like monoamine oxidase. nih.gov Such calculations for this compound would be necessary to understand how the electronic structure is perturbed by the two electron-withdrawing bromine atoms, which would, in turn, affect its reactivity and interaction with biological targets.

Pharmacophore Modeling and Virtual Screening for Target Prediction

Specific pharmacophore models based on this compound have not been developed or published, and consequently, no virtual screening studies using such models have been reported.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of its biological target (structure-based). nih.gov This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that are likely to be active at the same target. nih.gov Given the known antidepressant-like activity of this compound in preclinical models, a pharmacophore model could be a valuable tool for discovering new compounds with similar activity. However, the development of such a model has not been documented in the available literature.

Research Gaps and Future Directions in 5,6 Dibromo N,n Dimethyltryptamine Investigations

Elucidation of Unexplored Receptor Systems and Binding Profiles

A primary area for future research is the comprehensive characterization of 5,6-dibromo-DMT's interactions with various receptor systems. While brominated tryptamines, in general, are known to have a high affinity for human serotonin (B10506) receptors, the specific binding profile of 5,6-dibromo-DMT is not fully understood. dmt-nexus.medmt-nexus.me

Currently, much of the understanding of tryptamine (B22526) pharmacology is centered on the serotonin 5-HT₂A receptor, which is the primary target for classic hallucinogens. nih.govfrontiersin.org However, the activity of these compounds is not solely dictated by their affinity for this receptor. For instance, DMT itself binds to a wide array of serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂B, 5-HT₂C, 5-HT₅A, 5-HT₆, and 5-HT₇, as well as the sigma-1 receptor and trace amine-associated receptors (TAARs). frontiersin.orgdrugbank.com The structural differences between DMT and 5,6-dibromo-DMT, namely the presence of two bromine atoms on the indole (B1671886) ring, likely alter its binding affinities and functional activities at these and other currently unexplored receptors. dmt-nexus.me

Future investigations should employ comprehensive radioligand binding assays and functional studies to create a detailed receptor binding profile for 5,6-dibromo-DMT. This should include not only the full spectrum of serotonin receptors but also other potential targets such as adrenergic, dopaminergic, and imidazoline (B1206853) receptors. Understanding whether 5,6-dibromo-DMT acts as an agonist, partial agonist, antagonist, or allosteric modulator at these sites is crucial for elucidating its pharmacological effects. dmt-nexus.me

Development of Novel Synthetic Approaches and Derivatization Strategies

While 5,6-dibromo-DMT is a natural product, relying on extraction from marine sponges is not a sustainable or efficient method for obtaining the quantities needed for extensive research. dmt-nexus.me Therefore, the development of novel and efficient synthetic routes is a critical research gap.

Existing synthetic methods for tryptamine analogues, such as the Fischer indole synthesis, reductive amination, and approaches based on 1-hydroxyindole (B3061041) chemistry, could be adapted and optimized for 5,6-dibromo-DMT. researchgate.netresearchgate.netnih.gov For instance, a continuous flow synthesis method has been successfully developed for 5-bromo-DMT, suggesting a similar approach could be viable for the dibrominated analogue. nih.gov

Beyond the synthesis of the parent compound, the development of derivatization strategies offers a powerful tool for structure-activity relationship (SAR) studies. By systematically modifying the structure of 5,6-dibromo-DMT—for example, by altering the substituents on the indole ring or the N,N-dimethylamino group—researchers can probe the chemical determinants of its biological activity. This could involve creating a library of analogues with varying halogen substitutions (e.g., chloro, iodo), different alkyl groups on the nitrogen, or the introduction of other functional groups. nih.gov These derivatization efforts will be instrumental in identifying compounds with improved potency, selectivity, or altered pharmacological profiles.

Deeper Mechanistic Investigations into Observed Pre-clinical Biological Activities

Preliminary preclinical studies have hinted at potential antidepressant-like effects of 5,6-dibromo-DMT. dmt-nexus.me However, the underlying molecular mechanisms responsible for these observed activities remain largely unexplored. A significant research gap exists in moving beyond initial behavioral observations to a deeper mechanistic understanding.

Future research should focus on elucidating the intracellular signaling pathways that are modulated by 5,6-dibromo-DMT. This would involve investigating its effects on second messenger systems, such as cyclic AMP (cAMP) and inositol (B14025) phosphate (B84403) turnover, as well as its influence on downstream signaling cascades involving protein kinases and transcription factors. Given the link between psychedelics and neuroplasticity, it would be particularly valuable to explore the impact of 5,6-dibromo-DMT on the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and on synaptic plasticity. ontosight.ainih.gov

Furthermore, the role of specific receptor subtypes in mediating the observed effects needs to be dissected. The use of selective antagonists for various serotonin receptors in conjunction with behavioral and cellular assays can help to pinpoint which receptors are critical for the antidepressant-like actions of 5,6-dibromo-DMT.

Potential Applications as a Pharmacological Research Tool or Probe

The unique structure and potential for selective receptor interactions make 5,6-dibromo-DMT a candidate for development as a pharmacological research tool. wikipedia.org A well-characterized molecule with a specific binding profile can be invaluable for probing the function of particular receptor systems in health and disease.

For 5,6-dibromo-DMT to be utilized as a research probe, its selectivity for specific receptor subtypes needs to be rigorously established. If it is found to have high affinity and selectivity for a less-studied receptor, it could become an essential tool for investigating the physiological and pathological roles of that receptor.

Furthermore, radiolabeled versions of 5,6-dibromo-DMT could be synthesized for use in receptor mapping studies, such as positron emission tomography (PET). This would allow for the non-invasive visualization and quantification of its target receptors in the living brain, providing insights into receptor distribution and density in various neurological and psychiatric conditions. nih.gov

Comparative Omics-based Investigations in Pre-clinical Models

To gain a comprehensive, systems-level understanding of the biological effects of 5,6-dibromo-DMT, comparative "omics" studies are a crucial and currently underexplored avenue of research. This involves the large-scale analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in preclinical models following administration of the compound.

Comparative transcriptomics, for example, can reveal which genes and gene networks are upregulated or downregulated in response to 5,6-dibromo-DMT, providing clues about its mechanism of action. nih.govmdpi.com By comparing the transcriptomic profile of 5,6-dibromo-DMT to that of other tryptamines, such as DMT and 5-bromo-DMT, researchers can identify common and divergent pathways affected by these related compounds. plos.orgresearchgate.net

Q & A

Q. What methodologies are used to isolate 5,6-dibromo-N,N-dimethyltryptamine from marine sponges, and how can purity be ensured?

The compound is typically extracted via organic solvents (e.g., ethanol, methanol) from sponges such as Verongula rigida or Sarcotragus spinosulus. Subsequent purification involves flash chromatography, preparative HPLC, and crystallization. Stability challenges (e.g., degradation over time) require derivatization, such as converting the compound to its Boc-protected form for storage . Purity is confirmed via NMR, HRMS, and comparison with spectral databases .

Q. What standardized behavioral assays validate the antidepressant-like effects of this compound?

The Forced Swim Test (FST) and Tail Suspension Test (TST) are primary assays. In Swiss Webster mice, the compound reduced immobility time in the FST at 20 mg/kg (indicating antidepressant-like activity), while the TST showed a U-shaped dose-response curve with efficacy at 5 mg/kg but reduced effects at higher doses . Locomotor activity tests are critical controls to exclude stimulant artifacts .

Q. What hypotheses exist about the compound’s mechanism of action in serotonin pathways?

Structural similarity to serotonin and high affinity for 5-HT2 receptors suggest serotonergic modulation. However, unlike SSRIs, its threshold-like efficacy in the FST (sudden reduction in immobility at 20 mg/kg) implies distinct mechanisms, potentially involving allosteric receptor modulation or interactions with sigma-1 receptors .

Q. How do researchers address its low bioavailability in preclinical models?

The compound’s high ClogP (3.86) suggests lipophilicity, which may limit aqueous solubility. Formulation strategies include ethanol/saline co-solvents (e.g., 10% EtOH) and pharmacokinetic studies to optimize dosing intervals .

Advanced Research Questions

Q. How should contradictory dose-response data (e.g., U-shaped curves) in behavioral assays be interpreted?

The U-shaped dose-response in the TST (efficacy at 5 mg/kg vs. inactivity at 10–40 mg/kg) may reflect dual mechanisms: antidepressant effects at low doses and sedation at higher doses. Strain differences (e.g., DBA2/J vs. Swiss Webster mice) in metabolism or receptor density also contribute. Experimental replication across strains and complementary assays (e.g., microdialysis for serotonin levels) are recommended .

Q. What advanced techniques identify off-target receptor interactions or signaling pathways?

Radioligand binding assays (e.g., 5-HT2A, sigma-1 receptors) and functional studies (e.g., calcium flux assays) can map receptor affinities. RNA sequencing of prefrontal cortex tissue post-administration may reveal downstream gene expression changes linked to neuroplasticity .

Q. How do interstrain differences in rodent models affect translational relevance?

DBA2/J mice showed reduced locomotor interference but increased susceptibility to tail-climbing artifacts in the TST, unlike Swiss Webster mice. Pharmacokinetic profiling (e.g., plasma half-life, brain penetration) across strains is critical to contextualize efficacy thresholds .

Q. What structural modifications enhance its efficacy or reduce sedative side effects?

Comparative studies with analogs (e.g., 5-bromo-N,N-dimethyltryptamine) show dibromination at positions 5 and 6 enhances antidepressant potency but increases sedation risk. Introducing polar groups (e.g., hydroxylation) may improve solubility and reduce off-target effects .

Q. How can in vitro models (e.g., neuronal cell lines) bridge gaps in understanding in vivo effects?

Primary cortical neuron cultures treated with the compound can assess neurotrophic pathways (e.g., BDNF expression). Electrophysiological recordings may reveal acute effects on synaptic plasticity, complementing behavioral data .

Methodological Challenges

Q. How are biphasic effects (antidepressant vs. sedative) reconciled in experimental design?

Dose-ranging studies with narrow increments (e.g., 5, 7.5, 10 mg/kg) and endpoint-specific analyses (e.g., immobility time vs. grooming behavior) help differentiate mechanisms. Sedative effects at >20 mg/kg necessitate lower dosing in prolonged studies .

Q. What analytical workflows confirm compound stability during long-term studies?

Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization or storage as hydrochloride salts improves shelf life .

Comparative Research

Q. How does its efficacy compare to other marine-derived tryptamines (e.g., aaptamine)?

Unlike aaptamine’s gradual dose-dependent effects in the FST, this compound exhibits a threshold response, suggesting divergent mechanisms. Aaptamine also lacks efficacy in the TST, highlighting assay-specific variability .

Q. What lessons from DMT research apply to studying this compound’s psychedelic potential?

While DMT activates 5-HT2A receptors and sigma-1, this compound’s bromination may reduce hallucinogenic liability. Receptor selectivity assays and human neural organoid models could clarify psychedelic vs. therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.